An In-depth Technical Guide to the Chemical Properties of 3-Methyl-benzamidine
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-benzamidine is an aromatic organic compound belonging to the benzamidine class of molecules. Benzamidine and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and biochemistry, due to their ability to act as competitive inhibitors of serine proteases. This technical guide provides a comprehensive overview of the known chemical properties of 3-Methyl-benzamidine, with a focus on data relevant to research and drug development. The information is presented in a structured format, including detailed experimental protocols and visual representations of key concepts.
Chemical and Physical Properties
While extensive experimental data for 3-Methyl-benzamidine is not widely published, key properties have been identified, primarily for its more stable hydrochloride salt.
Table 1: General Properties of 3-Methyl-benzamidine and its Hydrochloride Salt
| Property | Value | Source |
| 3-Methyl-benzamidine | ||
| Chemical Formula | C₈H₁₀N₂ | PubChem |
| Molecular Weight | 134.18 g/mol | PubChem |
| CAS Number | 18465-28-6 | ChemicalBook |
| 3-Methyl-benzamidine Hydrochloride | ||
| Chemical Formula | C₈H₁₁ClN₂ | ChemicalBook |
| Molecular Weight | 170.64 g/mol | ChemicalBook |
| CAS Number | 20680-59-5 | ChemicalBook |
| Melting Point | 187-190 °C | ChemicalBook |
Table 2: Solubility and pKa Data
| Property | Value | Source/Notes |
| Solubility | Data not available. Expected to have some solubility in polar organic solvents. The hydrochloride salt is expected to be water-soluble. | Inferred from the properties of benzamidine hydrochloride. |
| pKa | Data not available. | - |
Spectral Data
No experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Methyl-benzamidine or its hydrochloride salt were found in the public domain during the literature search. Researchers are advised to perform their own spectral analysis for compound verification.
Experimental Protocols
The synthesis of benzamidine derivatives is commonly achieved through the Pinner reaction, which converts a nitrile into an amidine via an intermediate imino ester (Pinner salt). The following is a generalized experimental protocol for the synthesis of 3-Methyl-benzamidine hydrochloride from 3-methylbenzonitrile.
Protocol 1: Synthesis of 3-Methyl-benzamidine Hydrochloride via the Pinner Reaction
Objective: To synthesize 3-Methyl-benzamidine hydrochloride from 3-methylbenzonitrile.
Materials:
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3-Methylbenzonitrile (m-tolunitrile)
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Anhydrous ethanol
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Dry hydrogen chloride gas
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Anhydrous diethyl ether
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Ammonia (gas or solution in anhydrous ethanol)
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Round-bottom flask
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Gas dispersion tube
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Magnetic stirrer
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Ice bath
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Filtration apparatus
Procedure:
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Formation of the Pinner Salt:
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Dissolve 3-methylbenzonitrile in an excess of anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
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Cool the mixture in an ice bath.
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Bubble dry hydrogen chloride gas through the solution with continuous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
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Continue passing HCl gas until the solution is saturated. The ethyl 3-methylbenzimidate hydrochloride (Pinner salt) will precipitate as a white solid.
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Isolate the solid Pinner salt by filtration under anhydrous conditions and wash with anhydrous diethyl ether.
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Ammonolysis to form the Amidine:
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Suspend the isolated Pinner salt in anhydrous ethanol.
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Pass anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous ethanol.
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Stir the mixture at room temperature until the reaction is complete (this can be monitored by TLC or other appropriate analytical methods). Ammonium chloride will precipitate.
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Filter the reaction mixture to remove the ammonium chloride precipitate.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-Methyl-benzamidine.
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Formation of the Hydrochloride Salt:
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Dissolve the crude 3-Methyl-benzamidine in a minimal amount of anhydrous ethanol.
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Pass a stream of dry hydrogen chloride gas through the solution until precipitation of the hydrochloride salt is complete.
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Collect the white precipitate of 3-Methyl-benzamidine hydrochloride by filtration.
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Wash the product with cold anhydrous diethyl ether and dry under vacuum.
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Workflow for Pinner Synthesis of 3-Methyl-benzamidine Hydrochloride
Caption: Pinner synthesis workflow for 3-Methyl-benzamidine HCl.
Biological Activity and Signaling Pathways
Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and inflammation. These enzymes are characterized by a catalytic triad in their active site, which includes a serine residue.
The inhibitory action of benzamidines stems from the structural similarity of the benzamidinium ion to the side chains of arginine and lysine, which are the natural substrates for many serine proteases. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction effectively blocks the active site and prevents the binding and cleavage of the natural substrate.
General Mechanism of Serine Protease Inhibition by 3-Methyl-benzamidine
Caption: Competitive inhibition of a serine protease by 3-Methyl-benzamidine.
Conclusion
3-Methyl-benzamidine, particularly in its hydrochloride salt form, is a compound with recognized potential as a serine protease inhibitor. This guide has summarized the currently available chemical and physical data, provided a detailed experimental protocol for its synthesis, and illustrated its general mechanism of action. The lack of comprehensive experimental data, especially spectral and specific inhibitory activity data, highlights an area for future research. The information presented herein should serve as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of 3-Methyl-benzamidine and its derivatives.
